Irampanel

Vue d'ensemble

Description

Irampanel, également connu sous son nom de code BIIR-561, est un composé qui agit comme un antagoniste non compétitif double du récepteur AMPA et un bloqueur des canaux sodium voltage-dépendants neuronaux . Il a été initialement développé par Boehringer Ingelheim pour le traitement de l'accident vasculaire cérébral aigu et de l'ischémie cérébrale, mais il n'a jamais terminé les essais cliniques pour ces indications . This compound a également été testé pour le traitement de l'épilepsie et de la douleur, mais ces indications ont été abandonnées, et le médicament n'a finalement jamais été commercialisé .

Méthodes De Préparation

La synthèse d'Irampanel implique plusieurs étapes, commençant par la préparation du cycle oxadiazole. La voie de synthèse implique généralement la réaction d'un dérivé de phénylhydrazine avec un dérivé d'acide carboxylique approprié pour former le cycle oxadiazole . Les conditions réactionnelles impliquent souvent l'utilisation d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) pour faciliter le processus de cyclisation

Analyse Des Réactions Chimiques

Irampanel subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en agissant comme un antagoniste non compétitif double du récepteur AMPA et un bloqueur des canaux sodium voltage-dépendants neuronaux . Le récepteur AMPA est un type de récepteur ionotrope du glutamate qui assure la transmission synaptique rapide dans le système nerveux central . En bloquant ce récepteur, this compound réduit la neurotransmission excitatrice, ce qui peut aider à protéger les neurones de l'excitotoxicité . En outre, en bloquant les canaux sodium voltage-dépendants, this compound réduit l'excitabilité neuronale, contribuant ainsi davantage à ses effets neuroprotecteurs .

Applications De Recherche Scientifique

Efficacy and Safety

Irampanel has been extensively studied as an adjunctive therapy in patients with refractory epilepsy. A multicenter observational study involving 1,121 patients demonstrated significant efficacy, with a median reduction in seizure frequency of 75% at 12 months and a retention rate of approximately 49.5% at 24 months . The study highlighted that:

- Seizure Freedom : About 35.3% of patients achieved complete seizure freedom after one year.

- Tolerability : The drug was generally well tolerated, with adverse events consistent with known safety profiles.

Real-World Evidence

The ESPRITE study focused on real-world data from Indian patients, emphasizing the need for next-generation antiseizure medications that can be optimized for diverse patient populations . This observational study revealed:

- Patient Demographics : Inclusion of a broader demographic compared to traditional clinical trials.

- Efficacy Outcomes : Similar efficacy outcomes to those observed in controlled clinical trials.

Comparative Data Tables

Stroke

This compound's neuroprotective properties are being explored in stroke management. Early-phase trials have indicated that it may reduce ischemia-induced damage and improve outcomes following cerebral ischemia . A notable finding from preclinical studies showed a significant reduction in mortality rates associated with global ischemia when treated with this compound.

Other Neurological Disorders

Research is ongoing into the potential applications of this compound in other neurological conditions, including chronic pain syndromes and neurodegenerative diseases, although these applications remain largely exploratory at this stage.

Case Study: Efficacy in Treatment-Resistant Epilepsy

A retrospective analysis involving patients who were resistant to multiple antiseizure medications showed that after initiating treatment with this compound, many experienced substantial improvements in seizure control and quality of life metrics over a follow-up period of two years.

Case Study: Tolerability Profile

In another observational study, patients reported manageable side effects primarily related to dizziness and fatigue, which were consistent across various demographics and did not lead to significant discontinuation rates.

Mécanisme D'action

Irampanel exerts its effects by acting as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system . By blocking this receptor, this compound reduces excitatory neurotransmission, which can help protect neurons from excitotoxicity . Additionally, by blocking voltage-gated sodium channels, this compound reduces neuronal excitability, further contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Irampanel est similaire à d'autres antagonistes des récepteurs AMPA et bloqueurs des canaux sodium, tels que le pérampanel et le topiramate . this compound est unique en ce qu'il agit comme un antagoniste double, ciblant à la fois le récepteur AMPA et les canaux sodium . Ce double mécanisme d'action le distingue d'autres composés qui ne ciblent généralement qu'une seule de ces voies .

Composés similaires

Activité Biologique

Irampanel, also known as perampanel, is a non-competitive antagonist of the AMPA receptor, primarily used as an adjunctive treatment for epilepsy. Its biological activity encompasses various pharmacological effects, including modulation of neurotransmitter release, impact on seizure control, and potential effects on motor coordination and cardiovascular function. This article reviews the biological activity of this compound based on diverse sources, including clinical studies, pharmacological assessments, and safety profiles.

This compound selectively inhibits AMPA-type glutamate receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system (CNS). By blocking these receptors, this compound reduces excitatory neurotransmission, thus contributing to its anticonvulsant properties. Studies indicate that this compound does not significantly bind to other receptor types or transporters at clinically relevant concentrations, highlighting its selectivity for AMPA receptors .

Binding Affinity and Selectivity

This compound exhibits a low binding affinity for various receptors beyond AMPA, with notable findings including:

- Weak binding to melatonin receptors (MT1) and adenosine receptors (A1, A2A, A3) at higher concentrations (10 µg/mL).

- No significant binding to 86 tested receptor channels and transporters at lower concentrations (1 µg/mL) .

Efficacy in Seizure Management

Clinical trials have demonstrated that this compound is effective in reducing seizure frequency in patients with focal epilepsy. A multicenter observational study involving 503 patients reported a retention rate of 89% at 12 months, with significant reductions in seizure frequency observed over time:

| Time Point | Median Seizure Frequency (per 28 days) | Percentage Reduction |

|---|---|---|

| Baseline | 1.84 | - |

| Visit 1 | 0.77 | -64% |

| Visit 2 | 0.10 | -99% |

| Visit 3 | 0.07 | -99% |

The study also noted a high responder rate for sustained seizure freedom across multiple visits .

Safety and Tolerability

This compound is generally well-tolerated, with treatment-emergent adverse events occurring in approximately 25% of patients. The most common adverse events included:

| Adverse Event | Visit 1 (n=481) | Visit 2 (n=288) | Visit 3 (n=114) |

|---|---|---|---|

| Drowsiness | 14% | 15% | 17% |

| Dizziness/Vertigo | 31% | 20% | 22% |

| Irritability/Nervousness/Insomnia | 36% | 39% | 39% |

| Serious Adverse Events | 5.1% | 14% | 0 |

These findings indicate that while adverse events are present, they are less frequent than in randomized controlled trials .

Case Studies and Real-World Evidence

Several case studies have reinforced the efficacy and safety profile of this compound in real-world settings. For instance, a retrospective analysis showed that patients who initiated this compound as an early add-on therapy experienced higher rates of early seizure freedom compared to those who started it later in their treatment regimen .

Propriétés

Numéro CAS |

206260-33-5 |

|---|---|

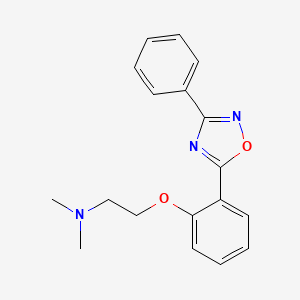

Formule moléculaire |

C18H19N3O2 |

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |

Clé InChI |

QZULPCPLWGCGSL-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |

SMILES canonique |

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |

Apparence |

Solid powder |

Key on ui other cas no. |

206260-33-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.